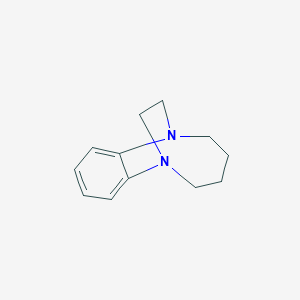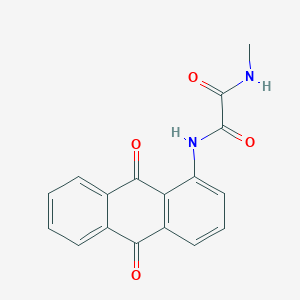![molecular formula C20H18N2O B13790475 4-[4-(Benzoylamino)benzyl]aniline CAS No. 99634-56-7](/img/structure/B13790475.png)
4-[4-(Benzoylamino)benzyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Benzoylamino)benzyl]aniline is an organic compound with the molecular formula C20H18N2O It is a derivative of aniline, where the aniline moiety is substituted with a benzoylamino group at the para position of the benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzoylamino)benzyl]aniline typically involves the reaction of 4-aminobenzylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Benzoylamino)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The benzyl and benzoylamino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
4-[4-(Benzoylamino)benzyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[4-(Benzoylamino)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylaniline: Similar structure but lacks the benzoylamino group.
4-Aminobenzylamine: Precursor in the synthesis of 4-[4-(Benzoylamino)benzyl]aniline.
N-Benzylbenzamide: Contains a benzyl group and a benzamide group but lacks the aniline moiety.
Uniqueness
This compound is unique due to the presence of both benzyl and benzoylamino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
99634-56-7 |
|---|---|
Formule moléculaire |
C20H18N2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N-[4-[(4-aminophenyl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C20H18N2O/c21-18-10-6-15(7-11-18)14-16-8-12-19(13-9-16)22-20(23)17-4-2-1-3-5-17/h1-13H,14,21H2,(H,22,23) |
Clé InChI |
CRKWCFFZZBXKCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


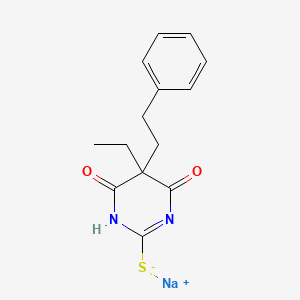

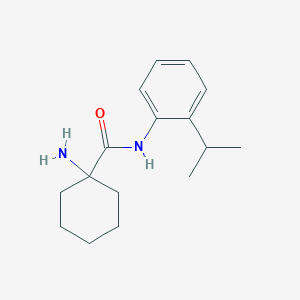
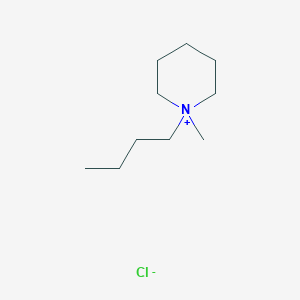

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)

![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)

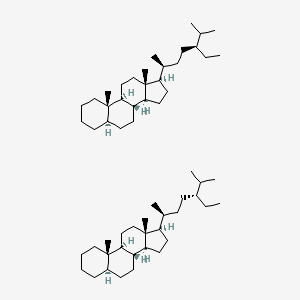
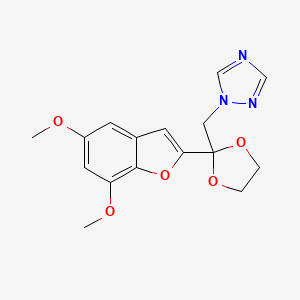
![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
